REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH:10]=[O:11].C(OCC)(=O)C.[Cl-].[NH4+]>C(OCC)C.O>[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH2:10][OH:11].[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][C@H:19]([CH2:18][CH2:17][CH2:16][C@H:15]([CH2:14][CH2:13][CH2:12]/[C:8](=[CH:9]/[CH2:10][OH:11])/[CH3:7])[CH3:27])[CH3:26])[CH3:24] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
is then extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvents
|
Reaction Time |
10 min |
Name
|
3,7,11,15-tetramethyl-2-hexadecenol
|
Type
|
product
|
Smiles
|
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
phytol
|
Type
|
product
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH:10]=[O:11].C(OCC)(=O)C.[Cl-].[NH4+]>C(OCC)C.O>[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH2:10][OH:11].[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][C@H:19]([CH2:18][CH2:17][CH2:16][C@H:15]([CH2:14][CH2:13][CH2:12]/[C:8](=[CH:9]/[CH2:10][OH:11])/[CH3:7])[CH3:27])[CH3:26])[CH3:24] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
is then extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvents
|
Reaction Time |
10 min |
Name
|
3,7,11,15-tetramethyl-2-hexadecenol
|
Type
|
product
|
Smiles
|
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
phytol
|
Type
|
product
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH:10]=[O:11].C(OCC)(=O)C.[Cl-].[NH4+]>C(OCC)C.O>[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH2:10][OH:11].[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][C@H:19]([CH2:18][CH2:17][CH2:16][C@H:15]([CH2:14][CH2:13][CH2:12]/[C:8](=[CH:9]/[CH2:10][OH:11])/[CH3:7])[CH3:27])[CH3:26])[CH3:24] |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
is then extracted with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
evaporating off the solvents
|
Reaction Time |
10 min |
Name
|
3,7,11,15-tetramethyl-2-hexadecenol
|
Type
|
product
|
Smiles
|
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
phytol
|
Type
|
product
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |